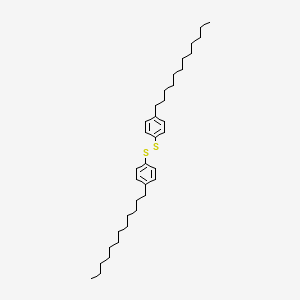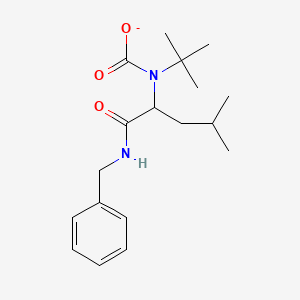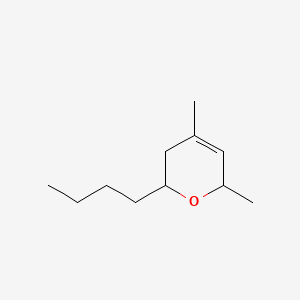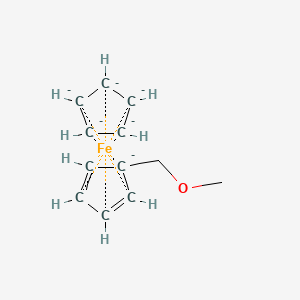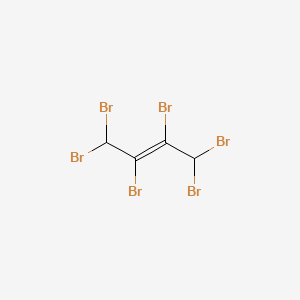
2-Butene, 1,1,2,3,4,4-hexabromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,3,4,4-Hexabromobut-2-ene is a brominated organic compound with the molecular formula C4H2Br6. It is characterized by the presence of six bromine atoms attached to a butene backbone.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,2,3,4,4-Hexabromobut-2-ene can be synthesized through the bromination of diacetylene. The process involves the addition of bromine to diacetylene under controlled conditions to achieve the desired hexabrominated product . The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of 1,1,2,3,4,4-Hexabromobut-2-ene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound .
化学反应分析
Types of Reactions: 1,1,2,3,4,4-Hexabromobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with halogens and other electrophiles
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide are commonly used.
Addition: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are typical reagents
Major Products:
Substitution: Products include hydroxylated or aminated derivatives.
Elimination: Formation of less brominated alkenes.
科学研究应用
1,1,2,3,4,4-Hexabromobut-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex brominated compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated organic compound.
Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated organic molecules.
Industry: Utilized in the production of flame retardants and other brominated materials
作用机制
The mechanism of action of 1,1,2,3,4,4-Hexabromobut-2-ene involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophilic amino acids in proteins.
Oxidative Stress: Generation of reactive oxygen species (ROS) through redox reactions.
Disruption of Cellular Processes: Interference with cellular signaling pathways and enzyme activities
相似化合物的比较
1,1,2,3,4,4-Hexabromobut-2-ene can be compared with other brominated butenes, such as:
1,1,2,3,4,4-Hexabromo-1-butene: Similar structure but with a different position of the double bond.
1,1,2,3,4,4-Hexabromo-3-butene: Another isomer with the double bond at a different location.
1,1,2,3,4,4-Hexabromo-4-butene: Yet another isomer with unique properties.
The uniqueness of 1,1,2,3,4,4-Hexabromobut-2-ene lies in its specific arrangement of bromine atoms and the position of the double bond, which influences its reactivity and applications .
属性
CAS 编号 |
36678-45-2 |
|---|---|
分子式 |
C4H2Br6 |
分子量 |
529.5 g/mol |
IUPAC 名称 |
(E)-1,1,2,3,4,4-hexabromobut-2-ene |
InChI |
InChI=1S/C4H2Br6/c5-1(3(7)8)2(6)4(9)10/h3-4H/b2-1+ |
InChI 键 |
VNDVTDGELDURCN-OWOJBTEDSA-N |
手性 SMILES |
C(/C(=C(/C(Br)Br)\Br)/Br)(Br)Br |
规范 SMILES |
C(C(=C(C(Br)Br)Br)Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


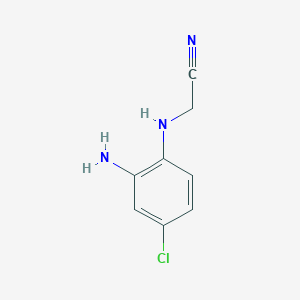
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
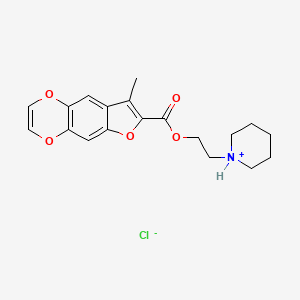
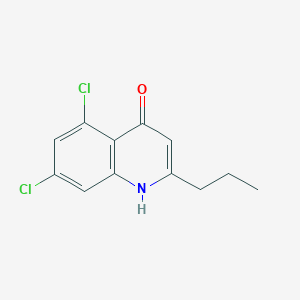

![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
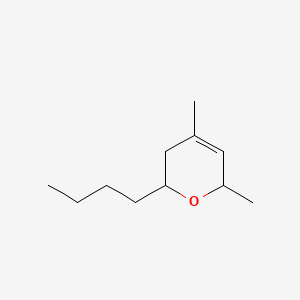
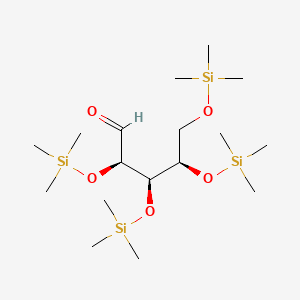
![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
